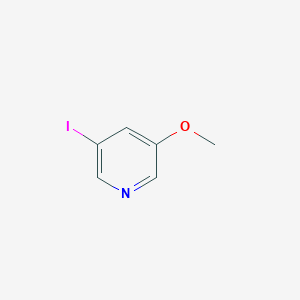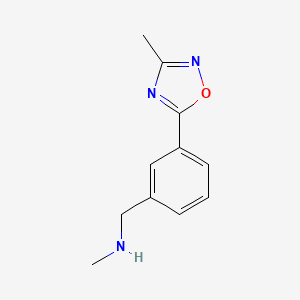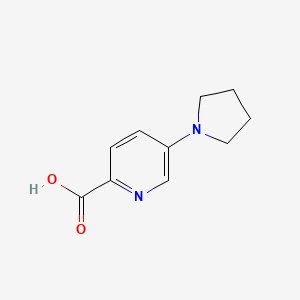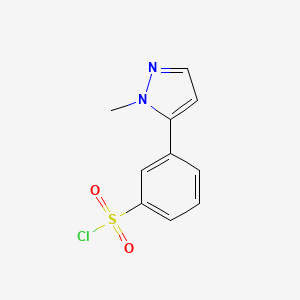
4-(Propylamino)benzonitrile
Descripción general
Descripción
4-(Propylamino)benzonitrile, also known as 4-PBN, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid with a boiling point of 117°C and a molecular weight of 141.18 g/mol. 4-PBN is used as a precursor to create a range of compounds, including drugs, dyes, and other organic compounds. It is also used in a variety of laboratory experiments, due to its low cost and ease of synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-PBN.
Aplicaciones Científicas De Investigación
Electrolyte Additive in High Voltage Lithium-Ion Batteries
Research demonstrates the application of 4-(trifluoromethyl)-benzonitrile, a compound structurally related to 4-(propylamino)benzonitrile, as an electrolyte additive in high voltage lithium-ion batteries. This additive significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to enhanced battery performance (Huang et al., 2014).
Electrocatalytic Oxidation in Organic Synthesis
Benzonitrile and its derivatives are key intermediates in organic synthesis, pharmaceuticals, and dyestuffs industries. A study highlights the use of multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) as anodic electrocatalysts for the efficient electrochemical synthesis of benzonitrile, indicating a potential application area for similar compounds like 4-(propylamino)benzonitrile (Wang et al., 2020).
Corrosion Inhibition in Mild Steel
Research has explored the use of benzonitrile derivatives, including those structurally similar to 4-(propylamino)benzonitrile, as corrosion inhibitors for mild steel in acidic environments. This application is significant for industries that require corrosion protection for metal components (Chaouiki et al., 2018).
Catalytic Hydrogenation in Organic Chemistry
The catalytic hydrogenation of benzonitrile derivatives is a crucial reaction in organic chemistry, where they are converted to corresponding amines. This reaction has broad applications in synthesizing various organic compounds, potentially including 4-(propylamino)benzonitrile (Bawane & Sawant, 2004).
Pharmaceutical Applications
Compounds like 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, closely related to 4-(propylamino)benzonitrile, have been developed as nonsteroidal androgen receptor antagonists. These compounds have potential applications in dermatology, particularly for sebum control and treating androgenetic alopecia (Li et al., 2008)
Direcciones Futuras
Propiedades
IUPAC Name |
4-(propylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXFWOACMYYMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625180 | |
| Record name | 4-(Propylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propylamino)benzonitrile | |
CAS RN |
4714-64-1 | |
| Record name | 4-(Propylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of 3-Nitro-4-(propylamino)benzonitrile based on the research findings?
A1: The study focuses on characterizing the crystal structure of 3-Nitro-4-(propylamino)benzonitrile using X-ray diffraction. Key findings include: []
- Planarity: The nitro group on the benzene ring lies almost flat against the ring structure, forming a very small angle of 1.3 degrees. []
- Intramolecular Hydrogen Bonding: There is an intramolecular hydrogen bond present between the hydrogen atom of the amine group and the oxygen atom of the nitro group. []
- Intermolecular Interactions: Weaker interactions like C—H⋯O hydrogen bonds between molecules and π–π stacking between the aromatic rings contribute to the crystal packing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine](/img/structure/B1358557.png)








![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)
![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)